molecular formula C26H23N3O4 B11063942 N-(4-cyanophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-cyanophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11063942
M. Wt: 441.5 g/mol
InChI Key: KUGWRLBUQTZIGL-UHFFFAOYSA-N
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Description

N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, cyano and methoxy functional groups, and a carboxamide moiety

Preparation Methods

The synthesis of N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.

    Methoxylation: The methoxy group can be introduced through an electrophilic aromatic substitution reaction using methanol and a catalyst.

    Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the cyano group can be substituted with other nucleophiles to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the quinoline core can intercalate with DNA or interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:

    N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Lacks the 7,7-dimethyl groups, which may affect its steric and electronic properties.

    N-(4-CYANOPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide, which can influence its reactivity and solubility.

    N-(4-CYANOPHENYL)-1-(4-HYDROXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Has a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-26(2)13-22-20(23(30)14-26)12-21(24(31)28-17-6-4-16(15-27)5-7-17)25(32)29(22)18-8-10-19(33-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,28,31)

InChI Key

KUGWRLBUQTZIGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C#N)C(=O)C1)C

Origin of Product

United States

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